molecular formula C21H27N3O6S B14955221 4-{[({[(4-Hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}acetyl)amino]methyl}cyclohexanecarboxylic acid

4-{[({[(4-Hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}acetyl)amino]methyl}cyclohexanecarboxylic acid

Cat. No.: B14955221
M. Wt: 449.5 g/mol
InChI Key: AEHVKFKQAHUQLW-UHFFFAOYSA-N
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Description

4-[(2-{[(6,7-DIMETHOXY-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)METHYL]SULFANYL}ACETAMIDO)METHYL]CYCLOHEXANE-1-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes a quinazolinone core, a cyclohexane ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-{[(6,7-DIMETHOXY-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)METHYL]SULFANYL}ACETAMIDO)METHYL]CYCLOHEXANE-1-CARBOXYLIC ACID typically involves multiple steps, starting with the preparation of the quinazolinone core. This can be achieved through the reaction of m-anisidine with sodium nitrite and hydrochloric acid, followed by the addition of ethyl α-ethylacetoacetate . The resulting intermediate undergoes further reactions to introduce the sulfanyl and acetamido groups, and finally, the cyclohexane-1-carboxylic acid moiety is attached.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow chemistry techniques to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-[(2-{[(6,7-DIMETHOXY-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)METHYL]SULFANYL}ACETAMIDO)METHYL]CYCLOHEXANE-1-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure optimal reactivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Its unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug discovery and development.

    Medicine: The compound’s potential therapeutic properties could be explored for the treatment of various diseases, including cancer and infectious diseases.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-[(2-{[(6,7-DIMETHOXY-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)METHYL]SULFANYL}ACETAMIDO)METHYL]CYCLOHEXANE-1-CARBOXYLIC ACID likely involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to interact with various biological targets, potentially inhibiting or modulating their activity. The compound’s sulfanyl and acetamido groups may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 4-[(2-{[(6,7-DIMETHOXY-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)METHYL]SULFANYL}ACETAMIDO)METHYL]CYCLOHEXANE-1-CARBOXYLIC ACID include other quinazolinone derivatives and cyclohexane carboxylic acids. These compounds share structural similarities but may differ in their functional groups and overall reactivity. For example, 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides have been studied for their analgesic properties

Properties

Molecular Formula

C21H27N3O6S

Molecular Weight

449.5 g/mol

IUPAC Name

4-[[[2-[(6,7-dimethoxy-4-oxo-3H-quinazolin-2-yl)methylsulfanyl]acetyl]amino]methyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C21H27N3O6S/c1-29-16-7-14-15(8-17(16)30-2)23-18(24-20(14)26)10-31-11-19(25)22-9-12-3-5-13(6-4-12)21(27)28/h7-8,12-13H,3-6,9-11H2,1-2H3,(H,22,25)(H,27,28)(H,23,24,26)

InChI Key

AEHVKFKQAHUQLW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)NC(=N2)CSCC(=O)NCC3CCC(CC3)C(=O)O)OC

Origin of Product

United States

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